molecular formula C13H9Cl3N2O2 B14346434 N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide CAS No. 92949-77-4

N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide

Cat. No.: B14346434
CAS No.: 92949-77-4
M. Wt: 331.6 g/mol
InChI Key: UDZIUUOSGDVVCQ-UHFFFAOYSA-N
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Description

N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide is a chemical compound with the molecular formula C13H9Cl3N2O2. It is known for its unique structure, which includes both amino and hydroxyl functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide typically involves the reaction of 4-amino-5-chloro-2-hydroxybenzoic acid with 2,6-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The final product is then purified using recrystallization or other suitable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-5-chloro-2-hydroxyphenyl)-3,4-dichlorobenzamide
  • N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,4-dichlorobenzamide

Uniqueness

N-(4-Amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and biological activity. The presence of both amino and hydroxyl groups also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

92949-77-4

Molecular Formula

C13H9Cl3N2O2

Molecular Weight

331.6 g/mol

IUPAC Name

N-(4-amino-5-chloro-2-hydroxyphenyl)-2,6-dichlorobenzamide

InChI

InChI=1S/C13H9Cl3N2O2/c14-6-2-1-3-7(15)12(6)13(20)18-10-4-8(16)9(17)5-11(10)19/h1-5,19H,17H2,(H,18,20)

InChI Key

UDZIUUOSGDVVCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(C=C(C(=C2)Cl)N)O)Cl

Origin of Product

United States

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